molecular formula C9H7FOS B1394576 (4-Fluoro-1-benzothiophen-2-yl)methanol CAS No. 957059-61-9

(4-Fluoro-1-benzothiophen-2-yl)methanol

Cat. No.: B1394576
CAS No.: 957059-61-9
M. Wt: 182.22 g/mol
InChI Key: VRHVHHZXYVVURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C₉H₇FOS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms

Mechanism of Action

Biochemical Pathways:

Without specific data, we can’t pinpoint exact pathways affected by this compound. Benzothiophene derivatives have been associated with various biological activities, including anti-tumor, antibacterial, and anti-viral effects . These activities may involve interference with specific cellular pathways, such as cell cycle regulation, apoptosis, or DNA repair.

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and interactions. For example, pH variations may affect solubility and bioavailability.

: Miao, Y.-h., Hu, Y.-h., Yang, J., Liu, T., Sun, J., & Wang, X.-j. (2019). Natural source, bioactivity, and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated benzothiophene precursors, which undergo a series of reactions including halogenation, nucleophilic substitution, and reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for (4-Fluoro-1-benzothiophen-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-benzothiophen-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted benzothiophene derivatives.

Scientific Research Applications

(4-Fluoro-1-benzothiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the fluorine and methanol groups.

    4-Fluorobenzothiophene: Similar structure but lacks the methanol group.

    2-Benzothiophenemethanol: Similar structure but lacks the fluorine atom.

Uniqueness

(4-Fluoro-1-benzothiophen-2-yl)methanol is unique due to the presence of both the fluorine and methanol groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methanol group can increase solubility and reactivity.

Properties

IUPAC Name

(4-fluoro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVHHZXYVVURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-1-benzothiophen-2-yl)methanol
Reactant of Route 2
(4-Fluoro-1-benzothiophen-2-yl)methanol
Reactant of Route 3
(4-Fluoro-1-benzothiophen-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-1-benzothiophen-2-yl)methanol
Reactant of Route 5
(4-Fluoro-1-benzothiophen-2-yl)methanol
Reactant of Route 6
(4-Fluoro-1-benzothiophen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.